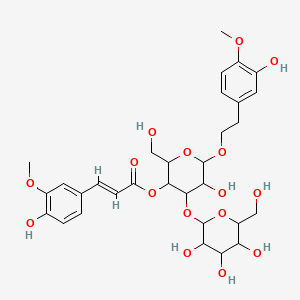

Hemiphroside A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H40O16 |

|---|---|

Molecular Weight |

668.6 g/mol |

IUPAC Name |

[5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C31H40O16/c1-41-19-7-4-16(11-18(19)35)9-10-43-30-27(40)29(47-31-26(39)25(38)24(37)21(13-32)44-31)28(22(14-33)45-30)46-23(36)8-5-15-3-6-17(34)20(12-15)42-2/h3-8,11-12,21-22,24-35,37-40H,9-10,13-14H2,1-2H3/b8-5+ |

InChI Key |

VKUXVDUAEAQCSK-VMPITWQZSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCOC2C(C(C(C(O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Hemiphroside A chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemiphroside A, a notable phenylpropanoid glycoside primarily isolated from the medicinal plant Picrorhiza scrophulariiflora, has garnered significant interest within the scientific community. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and known biological activities. Furthermore, it outlines comprehensive experimental protocols for its isolation, purification, and the evaluation of its antioxidant capacity, offering a foundational resource for researchers engaged in natural product chemistry and drug discovery.

Chemical Structure and Properties

This compound is classified as a phenylpropanoid glycoside. Its core structure consists of a phenylethanoid aglycone linked to multiple sugar moieties.

Chemical Structure:

Physicochemical Properties:

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 165338-27-2 | |

| Molecular Formula | C₃₁H₄₀O₁₆ | |

| Molecular Weight | 668.65 g/mol | |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Optical Rotation | Not specified in available literature |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data:

Detailed 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data, along with Mass Spectrometry (MS) and Infrared (IR) spectroscopy data, are essential for the unambiguous identification and structural confirmation of this compound. While it is known that its structure was determined using spectroscopic methods, specific chemical shift assignments and spectra are not widely available in general scientific literature. Researchers should refer to the original isolation papers for this detailed information.

Biological Activities and Mechanism of Action

Preliminary studies and the known activities of related phenylpropanoid glycosides suggest that this compound possesses a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.

Antioxidant Activity

This compound is reported to exhibit antioxidant properties, which is a common characteristic of phenolic compounds. This activity is attributed to its ability to scavenge free radicals, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Anti-inflammatory Activity

While specific studies on the anti-inflammatory mechanism of this compound are limited, related compounds often exert their effects through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines and enzymes. Further investigation is required to elucidate the specific anti-inflammatory mechanisms of this compound.

Anticancer Activity

The potential for antineoplastic properties has been suggested for this compound. However, specific data, such as IC50 values against various cancer cell lines, are not yet available in the public literature. Research in this area would be valuable to determine its efficacy and selectivity as a potential anticancer agent.

Neuroprotective Effects

Phenylpropanoid glycosides, as a class, have shown promise in the area of neuroprotection. Their mechanisms often involve the reduction of oxidative stress and inflammation in neuronal cells, as well as the modulation of signaling pathways crucial for neuronal survival. The specific neuroprotective mechanisms of this compound remain an area for future research.

Experimental Protocols

Isolation and Purification of this compound from Picrorhiza scrophulariiflora

The following protocol is a general guideline based on the isolation of iridoid glycosides from Picrorhiza kurroa, a related species, and can be adapted for the isolation of this compound from the rhizomes of Picrorhiza scrophulariiflora.[1]

Workflow for Isolation and Purification:

Caption: Workflow for the isolation and purification of this compound.

Detailed Methodology:

-

Extraction:

-

Air-dry and coarsely powder the rhizomes of Picrorhiza scrophulariiflora.

-

Extract the powdered material with methanol at room temperature with periodic shaking for 48-72 hours.

-

Filter the extract and repeat the extraction process with fresh methanol three times to ensure complete extraction.

-

Combine the methanolic extracts.

-

-

Concentration:

-

Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude residue.

-

-

Column Chromatography:

-

Subject the crude residue to column chromatography on a silica gel (60-120 mesh) column.

-

Elute the column with a gradient of solvents of increasing polarity, starting with petroleum ether, followed by chloroform, and then mixtures of chloroform and methanol in increasing proportions (e.g., 98:2, 95:5, 90:10, etc.).

-

-

Fraction Collection and Analysis:

-

Collect fractions of a suitable volume (e.g., 50-100 mL).

-

Monitor the fractions by Thin Layer Chromatography (TLC) using an appropriate solvent system. Visualize the spots under UV light or by using a suitable spraying reagent.

-

Pool the fractions that show a similar TLC profile corresponding to the expected polarity of this compound.

-

-

Purification:

-

Subject the pooled fractions containing impure this compound to further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol).

-

Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.

-

-

Structure Elucidation:

-

Confirm the identity of the isolated compound as this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

-

Antioxidant Activity Assays

The following are detailed protocols for the DPPH and ABTS radical scavenging assays, which are commonly used to evaluate the antioxidant capacity of natural compounds like this compound.

Principle: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from deep violet to light yellow, which can be monitored spectrophotometrically at 517 nm.

Workflow for DPPH Assay:

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of this compound from the stock solution.

-

Prepare a stock solution of a positive control (e.g., Ascorbic Acid or Trolox) in methanol and a series of dilutions.

-

-

Assay Procedure:

-

To 1.0 mL of each dilution of the sample or standard, add 2.0 mL of the 0.1 mM DPPH solution.

-

For the blank, use 1.0 mL of methanol instead of the sample.

-

Vortex the mixtures thoroughly.

-

Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

Plot the percentage inhibition against the concentration of the sample/standard to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

-

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ radical has a characteristic blue-green color, which is measured at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance is proportional to the antioxidant concentration.

Workflow for ABTS Assay:

Caption: Workflow for the ABTS radical scavenging assay.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

To generate the ABTS radical cation (ABTS•+), mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

On the day of the assay, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution of this compound and a series of dilutions in a suitable solvent.

-

Prepare a stock solution of a positive control (e.g., Trolox) and a series of dilutions.

-

-

Assay Procedure:

-

Add 10 µL of each sample or standard dilution to 1.0 mL of the diluted ABTS•+ solution.

-

Mix thoroughly.

-

Measure the absorbance at 734 nm after 6 minutes of incubation at room temperature.

-

Use the solvent of the sample as a blank.

-

-

Calculation:

-

Calculate the percentage of ABTS•+ radical scavenging activity using the following formula:

where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample/standard.

-

Plot the percentage inhibition against the concentration of the sample/standard to determine the IC50 value.

-

Conclusion

This compound is a promising natural product with potential therapeutic applications stemming from its likely antioxidant and other biological activities. This guide provides a consolidated resource of its known chemical and physical properties, alongside detailed experimental protocols to facilitate further research. The elucidation of its definitive chemical structure, comprehensive spectroscopic characterization, and in-depth investigation into its mechanisms of action are critical next steps in fully realizing the therapeutic potential of this compound. The provided protocols offer a robust starting point for researchers to explore these areas and contribute to the growing body of knowledge on this intriguing phenylpropanoid glycoside.

References

Hemiphroside A: A Technical Guide to its Isolation, Discovery, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemiphroside A is a phenylethanoid glycoside, a class of natural products known for their diverse biological activities.[1] First reported as a natural product from Hydrangea macrophylla, it has also been isolated from the roots of Picrorhiza scrophulariiflora, a plant used in traditional medicine. This technical guide provides an in-depth overview of the isolation, structural elucidation, and known biological activities of this compound, with a focus on its discovery from Picrorhiza scrophulariiflora.

Discovery and Natural Sources

This compound was identified during phytochemical investigations of plants from the genera Hydrangea and Picrorhiza. Specifically, a key study led to its isolation from the roots of Picrorhiza scrophulariiflora, a perennial herb found in the Himalayan region.[1] This discovery was part of a broader effort to identify the bioactive constituents of this medicinally important plant.

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of chromatographic and spectroscopic techniques.

Isolation and Purification

The following protocol is a generalized procedure based on the co-isolation of this compound with other phenylethanoid glycosides from Picrorhiza scrophulariiflora.

1. Extraction:

-

The air-dried and powdered roots of Picrorhiza scrophulariiflora are extracted exhaustively with methanol (B129727) (MeOH) at room temperature.

-

The resulting methanol extract is then concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

The phenylethanoid glycosides, including this compound, are typically enriched in the n-butanol fraction.

3. Chromatographic Purification:

-

The n-butanol fraction is subjected to column chromatography on a silica (B1680970) gel column.

-

A gradient elution system is employed, starting with a less polar mobile phase and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the methanol concentration being progressively increased.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the combined fractions is achieved through repeated column chromatography, often using different stationary phases like Sephadex LH-20 or by employing preparative high-performance liquid chromatography (HPLC).

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information about the number and types of protons and their neighboring atoms.

-

¹³C-NMR: Reveals the number and types of carbon atoms in the molecule.

-

2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure, including the nature and attachment points of the sugar moieties.

-

Data Presentation

Spectroscopic Data

While the primary literature describing the isolation of this compound from Picrorhiza scrophulariiflora confirms its structure through spectroscopic methods, detailed raw spectral data is often presented in the original publications. For the purpose of this guide, a summary of the key spectroscopic characteristics is provided below.

| Spectroscopic Technique | Information Obtained |

| HRMS | Determination of molecular formula. |

| ¹H-NMR | Signals corresponding to aromatic, olefinic, and sugar protons. |

| ¹³C-NMR | Resonances for aglycone and glycosidic carbons. |

| 2D-NMR | Correlation data to establish the complete structural framework. |

Table 1. Summary of Spectroscopic Data for this compound.

Biological Activity Data

The initial research on compounds isolated from Picrorhiza scrophulariiflora, including this compound, focused on their antioxidative properties. The antioxidative activities were evaluated based on their ability to scavenge hydroxyl radicals and superoxide (B77818) anion radicals. It is important to note that while this compound was identified as having antioxidant properties, the primary publication did not provide specific quantitative data (e.g., IC₅₀ values) for this particular compound. The study highlighted that other co-isolated compounds showed potent antioxidative effects comparable to ascorbic acid.[1]

| Compound | Hydroxyl Radical Scavenging Activity | Superoxide Anion Radical Scavenging Activity |

| This compound | Reported as active | Reported as active |

| 2-(3,4-dihydroxyphenyl)-ethyl-O-beta-D-glucopyranoside (1) | Potent | Potent |

| Scroside D (2) | Potent | Potent |

| Plantainoside D (6) | Potent | Potent |

| Ascorbic Acid (Positive Control) | Potent | Potent |

Table 2. Summary of Antioxidative Activity of Compounds from Picrorhiza scrophulariiflora.

Potential Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are not yet available, research on the broader class of phenylethanoid glycosides suggests potential mechanisms of action. Phenylethanoid glycosides have been shown to exert their anti-inflammatory and antioxidant effects by modulating key signaling pathways such as the NF-κB and Nrf2 pathways.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of inflammation. Phenylethanoid glycosides may inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

-

Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: This is a master regulator of the antioxidant response. Activation of the Nrf2 pathway by phenylethanoid glycosides can lead to the upregulation of a battery of antioxidant and cytoprotective genes.

Conclusion

This compound, a phenylethanoid glycoside isolated from Hydrangea macrophylla and Picrorhiza scrophulariiflora, has demonstrated antioxidant properties. Its discovery and isolation have been made possible through standard phytochemical techniques involving solvent extraction and extensive chromatography. While quantitative data on its bioactivity is still emerging, the known effects of the broader class of phenylethanoid glycosides on key cellular signaling pathways, such as NF-κB and Nrf2, suggest promising avenues for future research into the therapeutic potential of this compound. Further studies are warranted to fully elucidate its pharmacological profile and mechanism of action.

References

Unveiling Hemiphroside A: A Technical Guide to Its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemiphroside A, a phenylethanoid glycoside, has emerged as a compound of interest within the scientific community. This technical guide provides a comprehensive overview of its primary natural source, detailed methodologies for its extraction and isolation, and an exploration of its potential biological activities, with a focus on relevant signaling pathways. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Primary Natural Source of this compound

Quantitative Analysis of Bioactive Compounds in Picrorhiza scrophulariiflora

While specific quantitative data for this compound is not yet available in the reviewed literature, studies on other bioactive compounds in Picrorhiza scrophulariiflora provide a basis for understanding the potential yield of glycosides from this plant. The following table summarizes the content of related compounds, picroside-I and picroside-II, which can serve as a reference for future quantitative analyses of this compound.

| Compound | Plant Species | Concentration (% w/w) | Analytical Method | Reference |

| Picroside-I | Picrorhiza scrophulariiflora | 1.611% | HPTLC | [3][4] |

| Picroside-II | Picrorhiza scrophulariiflora | 0.613% | HPTLC | [3][4] |

Experimental Protocols: Extraction and Isolation of this compound

The following protocol for the extraction and isolation of this compound is based on methodologies reported for the isolation of phenyl and phenylethyl glycosides from Picrorhiza scrophulariiflora[5].

1. Plant Material Preparation:

-

Dried stems of Picrorhiza scrophulariiflora are collected and identified by a qualified botanist.

-

The plant material is powdered to a coarse consistency to increase the surface area for extraction.

2. Extraction:

-

The powdered plant material is extracted with 95% ethanol (B145695) at room temperature.

-

The extraction process is repeated multiple times (typically 3x) to ensure maximum yield.

-

The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

This compound, being a glycoside, is expected to be enriched in the n-butanol fraction.

4. Chromatographic Purification:

-

The n-butanol fraction is subjected to column chromatography on a silica (B1680970) gel column.

-

The column is eluted with a gradient of chloroform (B151607) and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles to known phenylethanoid glycosides are pooled.

-

Further purification is achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Potential Signaling Pathways Modulated by this compound

While direct studies on the signaling pathways affected by this compound are limited, the biological activities of structurally related phenylethanoid glycosides and extracts from medicinal plants suggest potential interactions with key cellular signaling cascades, including the PI3K/AKT and STAT3 pathways.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial regulator of cell survival, proliferation, and metabolism. Its dysregulation is implicated in numerous diseases, including cancer. Some natural compounds have been shown to modulate this pathway, often leading to the induction of apoptosis in cancer cells.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, differentiation, and apoptosis. Constitutive activation of STAT3 is a hallmark of many cancers, making it an attractive therapeutic target. Inhibition of STAT3 signaling can lead to decreased expression of anti-apoptotic proteins and cell cycle regulators.

Conclusion and Future Directions

This compound, a phenylethanoid glycoside from Picrorhiza scrophulariiflora, represents a promising area for natural product research. This guide has consolidated the current knowledge on its primary source and provided a detailed protocol for its isolation. While direct evidence is pending, its structural similarity to other bioactive glycosides suggests potential modulatory effects on critical cellular signaling pathways such as PI3K/AKT and STAT3.

Future research should focus on:

-

Quantitative Analysis: Developing and validating analytical methods, such as HPLC-MS, to accurately quantify this compound in Picrorhiza scrophulariiflora.

-

Biological Activity Studies: Conducting in-depth in vitro and in vivo studies to elucidate the specific biological activities of pure this compound.

-

Mechanism of Action: Investigating the direct interactions of this compound with components of the PI3K/AKT and STAT3 signaling pathways to confirm its mechanism of action.

Such research will be invaluable for drug development professionals seeking to leverage the therapeutic potential of novel natural compounds.

References

- 1. This compound | CAS#:165338-27-2 | Chemsrc [chemsrc.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. TLC densitometric quantification of picrosides (picroside-I and picroside-II) in Picrorhiza kurroa and its substitute Picrorhiza scrophulariiflora and their antioxidant studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phenyl and phenylethyl glycosides from Picrorhiza scrophulariiflo...: Ingenta Connect [ingentaconnect.com]

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Hemiphroside A

For Immediate Release

[City, State] – [Date] – Hemiphroside A, a phenylethanoid glycoside (PhG) with potential pharmacological applications, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its putative biosynthetic pathway, constructed from established knowledge of analogous, well-studied phenylethanoid glycosides. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecular machinery responsible for the synthesis of this complex natural product.

Phenylethanoid glycosides are a diverse class of secondary metabolites found throughout the plant kingdom, renowned for their broad spectrum of biological activities. While the specific enzymatic steps leading to this compound have not been fully elucidated, its chemical architecture strongly suggests a biosynthetic route analogous to that of extensively researched PhGs, such as acteoside (verbascoside). This guide will therefore detail a proposed pathway, outlining the precursor molecules, key enzymatic families, and reaction types believed to be involved in the assembly of this compound.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the shikimic acid pathway, a central route in primary metabolism that provides the aromatic amino acids L-phenylalanine and L-tyrosine. These serve as the foundational building blocks for the two key structural motifs of this compound: a dihydroxyphenylethanol moiety and a ferulic acid moiety, which are subsequently attached to a central glucose molecule, itself further glycosylated with rhamnose and xylose.

The proposed pathway can be dissected into three major stages:

-

Formation of the Phenylethanoid Aglycone (Dihydroxyphenylethanol): This begins with L-tyrosine.

-

Formation of the Acyl Donor (Feruloyl-CoA): This pathway starts with L-phenylalanine.

-

Stepwise Glycosylation and Acylation: The assembly and decoration of the final this compound molecule.

A diagrammatic representation of this putative pathway is provided below.

Caption: Putative biosynthetic pathway of this compound.

Key Enzymes and Their Putative Roles

The construction of this compound from primary metabolites is catalyzed by a series of specialized enzymes. Based on analogous pathways, the following enzyme families are critical.

| Enzyme Class | Abbreviation | Reaction Catalyzed | Putative Role in this compound Biosynthesis |

| Phenylalanine Ammonia-Lyase | PAL | L-Phe → trans-Cinnamic acid + NH₃ | Initiates the phenylpropanoid pathway for the acyl moiety. |

| Cinnamate-4-Hydroxylase | C4H | trans-Cinnamic acid → p-Coumaric acid | A P450 monooxygenase that hydroxylates the aromatic ring. |

| p-Coumarate 3-Hydroxylase | C3H | p-Coumaric acid → Caffeic acid | Another hydroxylase that adds a second hydroxyl group. |

| Caffeic Acid O-Methyltransferase | COMT | Caffeic acid → Ferulic acid | Methylates the 3-hydroxyl group of caffeic acid. |

| 4-Coumarate:CoA Ligase | 4CL | Ferulic acid + CoA → Feruloyl-CoA | Activates the ferulic acid for subsequent transfer. |

| Tyrosine Decarboxylase | TyrDC | L-Tyr → Tyramine + CO₂ | Commits tyrosine to the phenylethanoid aglycone pathway. |

| Polyphenol Oxidase / Tyramine Hydroxylase | PPO / TyH | Tyramine → Dopamine | Hydroxylates tyramine to form dopamine. |

| Monoamine Oxidase | MAO | Dopamine → 3,4-Dihydroxyphenylacetaldehyde | Oxidatively deaminates dopamine. |

| Aldehyde Dehydrogenase | ALDH | 3,4-DHPA → Hydroxytyrosol | Reduces the aldehyde to an alcohol, forming the aglycone. |

| UDP-Glycosyltransferase | UGT | Acceptor + UDP-Sugar → Acceptor-Sugar + UDP | Catalyzes the sequential addition of glucose, rhamnose, and xylose. |

| Acyltransferase | AT | Acyl-CoA + Acceptor → Acyl-Acceptor + CoA | Transfers the feruloyl group to the sugar backbone. |

Experimental Protocols for Pathway Elucidation

The characterization of the enzymes involved in PhG biosynthesis relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experimental procedures.

Protocol: Heterologous Expression and In Vitro Assay of a Candidate Glycosyltransferase (UGT)

-

Gene Identification and Cloning: A candidate UGT gene is identified through transcriptome analysis of a this compound-producing plant. The open reading frame is amplified by PCR and cloned into an expression vector (e.g., pET-28a for E. coli or pYES2 for yeast).

-

Heterologous Expression: The expression vector is transformed into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae). Protein expression is induced (e.g., with IPTG for E. coli or galactose for yeast).

-

Protein Purification: Cells are harvested and lysed. The recombinant UGT, often with a His-tag, is purified using immobilized metal affinity chromatography (IMAC).

-

Enzyme Assay: The reaction mixture is prepared containing:

-

Purified UGT enzyme

-

Putative acceptor substrate (e.g., hydroxytyrosol)

-

UDP-sugar donor (e.g., UDP-glucose)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

Analysis: The reaction is stopped (e.g., by adding methanol). The product formation is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing retention times and mass spectra with authentic standards.

Caption: Experimental workflow for UGT characterization.

Protocol: In Vitro Assay of a Candidate Acyltransferase (AT)

This protocol is similar to the UGT assay, with key differences in the substrates used.

-

Gene Identification, Cloning, Expression, and Purification: As described for UGTs. Candidate acyltransferases often belong to the BAHD family.

-

Enzyme Assay: The reaction mixture includes:

-

Purified AT enzyme

-

Acyl donor: Feruloyl-CoA

-

Acyl acceptor: The glycosylated intermediate (e.g., Rhamnosyl-Hydroxytyrosol-glucoside)

-

Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.0)

-

-

Incubation and Analysis: The procedure follows steps 5 and 6 as outlined for the UGT protocol. Product formation is monitored via HPLC or LC-MS.

Quantitative Data in Phenylethanoid Glycoside Research

While specific kinetic data for the enzymes in the this compound pathway are not available, studies on analogous enzymes in other PhG pathways provide valuable benchmarks. The following table summarizes representative quantitative data from metabolic engineering studies aimed at producing PhG precursors or related compounds.

| Compound | Host Organism | Key Enzymes Overexpressed | Titer (mg/L) | Reference |

| Verbascoside | S. cerevisiae | RrUGT33, SiAT, SiRT, AtRHM2, At4CL1, PcAAS, CYP98A20, AtCPR1, ZWF1 | 230.6 ± 11.8 | (Not specified in search results) |

| Osmanthuside B | S. cerevisiae | RrUGT33, SiAT, SiRT, AtRHM2, At4CL1, PcAAS | 320.6 ± 59.3 | (Not specified in search results) |

| Verbascoside | E. coli | Newly identified SHCT and OBH | (Production achieved, specific titer not provided) | (Not specified in search results) |

Conclusion and Future Outlook

The proposed biosynthetic pathway for this compound provides a robust framework for future research. The complete elucidation of this pathway will depend on the successful identification, cloning, and functional characterization of the specific enzymes from a this compound-producing plant species. This knowledge will not only deepen our understanding of plant secondary metabolism but also pave the way for the metabolic engineering of microbial hosts for the sustainable and scalable production of this compound and other valuable phenylethanoid glycosides. Future work should focus on transcriptome mining of source organisms to identify candidate genes and their subsequent characterization using the experimental protocols outlined in this guide.

Unraveling the Molecular Intricacies of Hyperoside: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperoside (B192233), a flavonol glycoside also known as quercetin-3-O-galactoside, is a natural compound found in a variety of plants, including those of the Hypericum and Crataegus genera.[1][2] It has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-apoptotic, and neuroprotective effects.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of Hyperoside, with a focus on its impact on key signaling pathways implicated in inflammation and oxidative stress. The information presented herein is intended to support further research and drug development endeavors.

Core Mechanism of Action: A Multi-Targeted Approach

Hyperoside exerts its biological effects through the modulation of several critical signaling cascades. Its primary mechanisms revolve around the inhibition of pro-inflammatory pathways, the activation of antioxidant responses, and the regulation of cellular homeostasis.

1. Anti-Inflammatory Effects via NF-κB and MAPK Pathway Inhibition

A substantial body of evidence points to Hyperoside's potent anti-inflammatory properties, which are largely mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

-

Inhibition of NF-κB Signaling: The NF-κB pathway is a cornerstone of the inflammatory response, orchestrating the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Hyperoside has been demonstrated to inhibit the activation of NF-κB.[2][3] In lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages, Hyperoside was shown to prevent the degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2][4] This action effectively blocks the translocation of NF-κB to the nucleus, thereby downregulating the transcription of its target genes.[4] Studies have shown that Hyperoside can significantly reduce the production of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and nitric oxide (NO).[2]

-

Modulation of MAPK Signaling: The MAPK cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are crucial for transducing extracellular signals into cellular responses, including inflammation. Hyperoside has been found to inhibit the activation of ERK1/2 and p38 MAPK in various cellular models.[5][6] For instance, in LPS-stimulated microglial cells, Hyperoside's anti-inflammatory effects were attributed to its inhibition of the p38 and NF-κB pathways.[6]

2. Antioxidant Activity through Nrf2/ARE Pathway Activation

Hyperoside demonstrates significant antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like Hyperoside, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter regions of its target genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide (B77818) dismutase (SOD), and catalase.[7][8][9] Hyperoside has been shown to enhance the nuclear translocation of Nrf2 and the subsequent expression of these protective enzymes.[8][9] Interestingly, the activation of Nrf2 by Hyperoside may also be mediated through the inactivation of Glycogen Synthase Kinase-3β (GSK-3β), a negative regulator of Nrf2.[7][9]

3. Inhibition of HMGB1 Signaling

High Mobility Group Box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule that acts as a potent pro-inflammatory cytokine when released into the extracellular space. Hyperoside has been shown to suppress the lipopolysaccharide (LPS)-mediated release of HMGB1 and inhibit HMGB1-mediated inflammatory responses.[5] By targeting the HMGB1 signaling pathway, Hyperoside can mitigate vascular inflammation, making it a potential therapeutic agent for related diseases.[5]

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of Hyperoside.

| Parameter | Value | Cell/System | Condition | Reference |

| Inhibition of Pro-inflammatory Mediators | ||||

| TNF-α Production Inhibition | 32.31 ± 2.8% | Mouse Peritoneal Macrophages | 5 μM Hyperoside, LPS-stimulated | [2] |

| IL-6 Production Inhibition | 41.31 ± 3.1% | Mouse Peritoneal Macrophages | 5 μM Hyperoside, LPS-stimulated | [2] |

| Nitric Oxide Production Inhibition | 30.31 ± 4.1% | Mouse Peritoneal Macrophages | 5 μM Hyperoside, LPS-stimulated | [2] |

| Enzyme Inhibition | ||||

| CYP2D6 Inhibition (IC50) | 1.2 μM | Human Liver Microsomes | 0 min preincubation | [10] |

| CYP2D6 Inhibition (IC50) | 0.81 μM | Human Liver Microsomes | 15 min preincubation | [10] |

| CYP2D6 Inhibition (Ki) | 2.01 μM | Human Liver Microsomes | [10] | |

| Recombinant CYP2D6 Inhibition (IC50) | 3.87 μM | Human recombinant cDNA-expressed CYP2D6 | [10] |

| Effect | Model System | Hyperoside Concentration/Dose | Observed Effect | Reference |

| Anti-inflammatory | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Inhibited HMGB1-mediated activation of Akt, NF-κB, and ERK1/2. | [5] |

| BV2 and primary microglial cells | Not specified | Significantly inhibited LPS-induced production of NO, IL-1β, and TNF-α. | [6] | |

| Human Nucleus Pulposus Cells | Not specified | Alleviated TNF-α-induced apoptosis and inhibited upregulation of iNOS, COX-2, IL-1β, and IL-6. | [1] | |

| Antioxidant | L02 human hepatocyte cell line | Not specified | Attenuated H2O2-induced damage by activating the Nrf2-ARE pathway. | [7] |

| C57BL/6 mice and LO2 liver cells | Not specified | Enhanced hepatic expression of Nrf2 target genes (HO-1, GCLC, NQO1). | [8] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on Hyperoside's mechanism of action. For precise details, including reagent concentrations and incubation times, consulting the original research articles is recommended.

1. Cell Culture and Treatment

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), human nucleus pulposus cells, BV2 microglial cells, and L02 hepatocytes are commonly used.[1][5][6][7]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, F-12/DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: To induce an inflammatory or oxidative stress response, cells are often stimulated with agents like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[1][5][6] Hyperoside is typically dissolved in a solvent like DMSO and added to the cell culture medium at various concentrations prior to or concurrently with the stimulus.

2. Western Blot Analysis

Western blotting is a standard technique used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Cells are lysed using a RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay or a similar method.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p-NF-κB p65, IκB-α, p-ERK, Nrf2, HO-1). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is employed to measure the concentration of secreted cytokines and other inflammatory mediators in cell culture supernatants or serum.

-

Sample Collection: Cell culture media or biological fluids are collected.

-

Assay Procedure: Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β) are used according to the manufacturer's instructions. This typically involves adding the samples to wells pre-coated with a capture antibody, followed by the addition of a detection antibody and a substrate for color development.

-

Quantification: The absorbance is measured using a microplate reader, and the concentration of the analyte is determined by comparison to a standard curve.

4. HMGB1 Inhibition Assay

-

Cell Stimulation: Macrophages or other relevant cell types are stimulated with LPS to induce the release of HMGB1.

-

Treatment: Cells are treated with Hyperoside at various concentrations.

-

HMGB1 Measurement: The concentration of HMGB1 in the cell culture supernatant is measured by ELISA or Western blotting.

-

HMGB1-mediated Endocytosis: To study the inhibition of HMGB1-mediated endocytosis, fluorochrome-labeled HMGB1 can be used, and its internalization by cells can be visualized and quantified using fluorescence microscopy.[11]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Hyperoside inhibits NF-κB and MAPK signaling pathways.

Caption: Hyperoside activates the Nrf2 antioxidant response pathway.

References

- 1. Hyperoside ameliorates TNF-α-induced inflammation, ECM degradation and ER stress-mediated apoptosis via the SIRT1/NF-κB and Nrf2/ARE signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of hyperoside through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory effects of hyperoside in human endothelial cells and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hyperoside inhibits lipopolysaccharide-induced inflammatory responses in microglial cells via p38 and NFκB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Cytoprotective Effect of Hyperoside against Oxidative Stress Is Mediated by the Nrf2-ARE Signaling Pathway through GSK-3β Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hyperoside as a Potential Natural Product Targeting Oxidative Stress in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Cytoprotective Effect of Hyperoside against Oxidative Stress Is Mediated by the Nrf2-ARE Signaling Pathway through GSK-3β Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential Implications of Hyperoside on Oxidative Stress-Induced Human Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of HMGB1/RAGE-mediated endocytosis by HMGB1 antagonist box A, anti-HMGB1 antibodies, and cholinergic agonists suppresses inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Hemiphroside A: A Technical Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemiphroside A is a naturally occurring phenylpropanoid glycoside isolated from medicinal plants such as Hydrangea macrophylla and Picrorhiza scrophulariiflora.[1] Current scientific literature indicates that this compound possesses potent antioxidant properties. This technical guide provides a comprehensive overview of the known pharmacological profile of this compound, including its chemical properties, antioxidant activity, and potential anti-inflammatory mechanisms. Due to the limited availability of studies on the isolated compound, this document also discusses the pharmacological activities of plant extracts containing this compound and the general experimental protocols relevant to its evaluation. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this compound.

Chemical and Physical Properties

This compound is a complex phenylpropanoid glycoside. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 165338-27-2 |

| Molecular Formula | C₃₁H₄₀O₁₆ |

| Molecular Weight | 668.6 g/mol |

| Class | Phenylpropanoid Glycoside |

| Natural Sources | Hydrangea macrophylla, Picrorhiza scrophulariiflora[1] |

Pharmacological Profile

The primary pharmacological activity attributed to this compound is its antioxidant effect. While quantitative data for the pure compound is limited in publicly available literature, studies on plant extracts containing this compound provide insights into its potential.

Antioxidant Activity

Extracts from Picrorhiza scrophulariiflora, known to contain this compound, have demonstrated significant scavenging effects against hydroxyl and superoxide (B77818) anion radicals.[1] The antioxidant activity of phenylpropanoid glycosides, as a class, is well-documented and is a key area of investigation for their therapeutic potential.[2]

Table 1: Summary of Reported Antioxidant Activities of Plant Extracts Containing this compound

| Activity | Assay Type | Observation | Reference |

| Antioxidant | Hydroxyl Radical Scavenging | Potent scavenging effects noted from extracts. | [1] |

| Antioxidant | Superoxide Anion Radical Scavenging | Potent scavenging effects noted from extracts. | [1] |

Note: Specific IC50 values for pure this compound are not available in the cited literature.

Potential Anti-inflammatory Effects and Signaling Pathways

A network pharmacology study on the glycoside fraction of Picrorhiza scrophulariiflora, which includes this compound, suggests potential anti-inflammatory activity.[3][4] This study indicated that the extract might exert its effects by suppressing the PI3K/Akt and MAPK signaling pathways.[4] However, it is crucial to note that these findings are based on a complex plant extract, and the specific contribution of this compound to this activity has not been elucidated. Further research on the isolated compound is necessary to confirm these mechanisms.

Experimental Protocols

Detailed experimental protocols for the assessment of this compound are not extensively published. However, based on the reported activities of the plant extracts, the following standard methodologies would be appropriate for its pharmacological evaluation.

In Vitro Antioxidant Activity Assays

This assay evaluates the ability of a compound to scavenge hydroxyl radicals, which are highly reactive oxygen species. A common method involves the Fenton reaction to generate hydroxyl radicals.

-

Reagents: Phosphate (B84403) buffer, FeCl₂, EDTA, H₂O₂, deoxyribose, thiobarbituric acid (TBA), and the test compound (this compound).

-

Procedure: The reaction mixture containing FeCl₂, EDTA, H₂O₂, and deoxyribose is prepared in a phosphate buffer. The test compound is added at various concentrations. The reaction is initiated by the addition of ascorbic acid.

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 1 hour).

-

Detection: The reaction is stopped by adding TBA and trichloroacetic acid. The mixture is heated, and the absorbance of the resulting pink chromogen is measured spectrophotometrically (typically around 532 nm).

-

Calculation: The percentage of hydroxyl radical scavenging is calculated by comparing the absorbance of the sample to that of the control. The IC50 value (the concentration of the compound that scavenges 50% of the hydroxyl radicals) is then determined.

This assay measures the scavenging of superoxide radicals, which can be generated by systems such as the xanthine (B1682287)/xanthine oxidase system.

-

Reagents: Phosphate buffer, xanthine, xanthine oxidase, nitroblue tetrazolium (NBT), and the test compound (this compound).

-

Procedure: The test compound is added to a reaction mixture containing xanthine and NBT in a phosphate buffer.

-

Initiation: The reaction is started by the addition of xanthine oxidase.

-

Incubation: The mixture is incubated at room temperature for a defined period.

-

Detection: The reduction of NBT by superoxide radicals results in the formation of formazan (B1609692), which can be measured spectrophotometrically (around 560 nm).

-

Calculation: The scavenging activity is determined by the reduction in formazan formation in the presence of the test compound. The IC50 value is calculated from the dose-response curve.

In Vivo Anti-inflammatory Activity Models

To investigate the potential anti-inflammatory effects of this compound, rodent models of inflammation are commonly used.

This is a widely used model for acute inflammation.

-

Animals: Wistar or Sprague-Dawley rats.

-

Procedure: Animals are pre-treated with the test compound (this compound) or a vehicle control, typically administered orally or intraperitoneally.

-

Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the sub-plantar region of the right hind paw.

-

Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Visualizations

Logical Workflow for Pharmacological Evaluation

The following diagram illustrates a general workflow for the pharmacological evaluation of a natural product like this compound.

Hypothesized Anti-inflammatory Signaling Pathways

Based on studies of extracts from Picrorhiza scrophulariiflora, the following signaling pathways are hypothesized to be involved in its anti-inflammatory effects. Note: These pathways have not been confirmed for isolated this compound.

Conclusion and Future Directions

This compound is a phenylpropanoid glycoside with demonstrated potent antioxidant potential based on in vitro radical scavenging assays of the extracts it is found in. Preliminary evidence from studies on these extracts suggests possible anti-inflammatory activity mediated through the PI3K/Akt and MAPK signaling pathways. However, a significant knowledge gap exists regarding the specific pharmacological profile of pure this compound.

Future research should focus on:

-

Quantitative Bioactivity: Determining the IC50 or EC50 values of isolated this compound in a range of antioxidant and anti-inflammatory assays.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by pure this compound.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in relevant animal models of diseases associated with oxidative stress and inflammation.

-

Pharmacokinetics and Safety: Characterizing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound.

Addressing these areas will be critical in unlocking the full therapeutic potential of this compound for the development of novel pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological activities and mechanisms of natural phenylpropanoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Network Pharmacology Study of Bioactive Components and Molecular Mechanisms of the Glycoside Fraction from Picrorhiza scrophulariiflora Against Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Network Pharmacology Study of Bioactive Components and Molecular Mechanisms of the Glycoside Fraction from Picrorhiza scrophulariiflora Against Experimental Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Toxicological Evaluation Framework for Hemiphroside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemiphroside A is a natural compound with potential therapeutic applications. As with any novel chemical entity being considered for pharmaceutical development, a rigorous and comprehensive toxicological evaluation is paramount to ensure its safety for human use. This guide outlines a standard framework for the toxicological studies required to assess the safety profile of this compound. In the absence of publicly available toxicological data for this specific compound, this document serves as a detailed roadmap for the necessary investigations, providing standardized experimental protocols, data presentation formats, and visual workflows to guide researchers.

Acute Toxicity Studies

Acute toxicity studies are designed to determine the adverse effects of a substance that occur within a short time of administration of a single dose or multiple doses given within 24 hours. The primary goal is to identify the median lethal dose (LD50) and to observe signs of toxicity.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

-

Test System: Healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and non-pregnant females. A single sex (usually females, as they are often slightly more sensitive) is typically used.

-

Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and free access to standard laboratory diet and water. A minimum of 5 days of acclimatization is required before dosing.

-

Dose Administration: The test substance is administered orally by gavage. The volume administered should not exceed 1 mL/100 g body weight.

-

Procedure:

-

A single animal is dosed at a starting dose level below the estimated LD50.

-

The animal is observed for signs of toxicity and mortality for up to 14 days.

-

If the animal survives, the next animal is dosed at a higher dose level (e.g., a 3.2-fold increment).

-

If the animal dies, the next animal is dosed at a lower dose level.

-

This process is continued until the stopping criteria are met (e.g., four animals have been dosed and the outcome of the last animal is known).

-

-

Observations: Animals are observed for clinical signs of toxicity immediately after dosing, at regular intervals on the first day, and at least once daily for 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior patterns. Body weights are recorded weekly.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Data Presentation: Acute Oral Toxicity

| Animal ID | Sex | Body Weight (g) | Dose (mg/kg) | Clinical Signs of Toxicity | Time of Onset | Duration | Outcome (Survived/Died) | Gross Necropsy Findings |

| 1 | F | 210 | 2000 | Piloerection, lethargy | 2 hours | 24 hours | Survived | No abnormalities detected |

| 2 | F | 215 | 5000 | Tremors, ataxia, gasping | 1 hour | 4 hours | Died at 6 hours | Discoloration of the liver |

| 3 | F | 208 | 1750 | No observable signs | - | - | Survived | No abnormalities detected |

| ... | ... | ... | ... | ... | ... | ... | ... | ... |

Sub-chronic and Chronic Toxicity Studies

These studies are designed to evaluate the adverse effects of repeated exposure to a substance over a longer period. Sub-chronic studies typically last for 28 or 90 days, while chronic studies can extend for 6 months to 2 years.

Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study in Rodents

-

Test System: Rodents (e.g., Wistar rats), with an equal number of males and females per group.

-

Dose Groups: A minimum of three dose levels (low, mid, high) and a control group (vehicle only). The high dose should produce some evidence of toxicity but not mortality. The low dose should be a "No Observed Adverse Effect Level" (NOAEL).

-

Administration: The test substance is administered daily by oral gavage for 90 consecutive days.

-

Observations:

-

Clinical Signs: Daily observation for signs of toxicity.

-

Body Weight and Food Consumption: Recorded weekly.

-

Ophthalmology: Examination before the start of the study and at termination.

-

Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of parameters such as red and white blood cell counts, hemoglobin, hematocrit, platelet count, and markers of liver and kidney function (e.g., ALT, AST, BUN, creatinine).

-

Urinalysis: Conducted at termination.

-

-

Pathology: At the end of the study, all animals are euthanized. A full necropsy is performed, and organ weights (e.g., liver, kidneys, spleen, brain, heart, gonads) are recorded. Tissues are preserved for histopathological examination.

Data Presentation: Organ Weights and Hematology

Table 2.1: Mean Organ Weights (g) at 90 Days

| Group | Sex | Liver | Kidneys | Spleen | Brain | Heart |

|---|---|---|---|---|---|---|

| Control | M | 12.5 ± 1.1 | 2.5 ± 0.3 | 0.8 ± 0.1 | 2.1 ± 0.2 | 1.0 ± 0.1 |

| Control | F | 9.8 ± 0.9 | 2.1 ± 0.2 | 0.7 ± 0.1 | 1.9 ± 0.1 | 0.8 ± 0.1 |

| Low Dose | M | 12.7 ± 1.2 | 2.6 ± 0.3 | 0.8 ± 0.1 | 2.1 ± 0.2 | 1.0 ± 0.1 |

| Low Dose | F | 9.9 ± 1.0 | 2.1 ± 0.2 | 0.7 ± 0.1 | 1.9 ± 0.1 | 0.8 ± 0.1 |

| Mid Dose | M | 14.1 ± 1.5* | 2.7 ± 0.4 | 0.9 ± 0.2 | 2.1 ± 0.2 | 1.0 ± 0.1 |

| Mid Dose | F | 11.2 ± 1.1* | 2.3 ± 0.3 | 0.8 ± 0.1 | 1.9 ± 0.1 | 0.8 ± 0.1 |

| High Dose | M | 16.5 ± 1.8** | 3.0 ± 0.5* | 1.0 ± 0.2 | 2.1 ± 0.2 | 1.1 ± 0.1 |

| High Dose | F | 13.5 ± 1.3** | 2.6 ± 0.4* | 0.9 ± 0.2 | 1.9 ± 0.1 | 0.9 ± 0.1 |

*p < 0.05, **p < 0.01 compared to control

Table 2.2: Selected Hematology Parameters at 90 Days

| Group | Sex | RBC (10^6/µL) | WBC (10^3/µL) | Hemoglobin (g/dL) | Platelets (10^3/µL) |

|---|---|---|---|---|---|

| Control | M | 7.5 ± 0.5 | 8.2 ± 1.2 | 15.1 ± 1.0 | 850 ± 120 |

| Control | F | 7.2 ± 0.4 | 7.9 ± 1.1 | 14.5 ± 0.9 | 830 ± 110 |

| ... | ... | ... | ... | ... | ... |

Genotoxicity Studies

Genotoxicity assays are performed to assess the potential of a compound to induce genetic mutations or chromosomal damage. A standard battery of tests is required to cover different genotoxic endpoints.[1]

Experimental Protocols

-

Bacterial Reverse Mutation Assay (Ames Test):

-

Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine and tryptophan operons, respectively. It detects gene mutations, specifically point mutations.[2]

-

Method: The tester strains are exposed to various concentrations of this compound, both with and without an exogenous metabolic activation system (S9 mix, derived from rat liver). If the compound is a mutagen, it will cause the bacteria to revert to their wild-type state and grow on a minimal medium. The number of revertant colonies is counted.

-

-

In Vitro Chromosomal Aberration Test:

-

Principle: This assay evaluates the potential of a substance to cause structural chromosomal abnormalities in cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes).

-

Method: Cell cultures are exposed to this compound at different concentrations, with and without S9 mix. After treatment, cells are arrested in metaphase, harvested, and chromosome spreads are prepared and analyzed microscopically for aberrations such as breaks, gaps, and exchanges.

-

-

In Vivo Micronucleus Test:

-

Principle: This test detects damage to chromosomes or the mitotic apparatus in vivo. Micronuclei are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division.

-

Method: Rodents are administered this compound, typically via the clinical route of administration. Bone marrow or peripheral blood is collected at appropriate time points after treatment. The erythrocytes are then analyzed for the presence of micronuclei.

-

Data Presentation: Genotoxicity Assays

Table 3.1: Ames Test Results

| Strain | Treatment | Concentration (µ g/plate ) | S9 Mix | Mean Revertants ± SD | Fold Increase | Result |

|---|---|---|---|---|---|---|

| TA98 | Vehicle | 0 | - | 25 ± 4 | - | Negative |

| TA98 | This compound | 10 | - | 28 ± 5 | 1.1 | Negative |

| TA98 | This compound | 100 | - | 30 ± 6 | 1.2 | Negative |

| TA98 | This compound | 1000 | - | 32 ± 5 | 1.3 | Negative |

| ... | ... | ... | + | ... | ... | ... |

Table 3.2: In Vitro Chromosomal Aberration Test

| Cell Line | Treatment | Concentration (µg/mL) | S9 Mix | No. of Metaphases | % Aberrant Cells | Result |

|---|---|---|---|---|---|---|

| CHO | Vehicle | 0 | - | 200 | 1.5 | Negative |

| CHO | This compound | 10 | - | 200 | 2.0 | Negative |

| CHO | This compound | 50 | - | 200 | 2.5 | Negative |

| CHO | This compound | 100 | - | 200 | 15.0* | Positive |

| ... | ... | ... | + | ... | ... | ... |

*Statistically significant increase

Visualizations

Experimental Workflow for Toxicology Assessment

References

No In Vitro Data Currently Available for Hemiphroside A

A comprehensive review of scientific literature reveals a lack of published in vitro studies on a compound referred to as "Hemiphroside A." Searches for this specific name have not yielded any relevant data regarding its biological effects in a laboratory setting.

This suggests that "this compound" may be a novel or very recently discovered compound for which research has not yet been published in accessible scientific databases. Alternatively, it is possible that the name is a misspelling of a different, more well-studied compound.

Researchers, scientists, and drug development professionals seeking information on the in vitro effects of a compound with a similar name may be interested in the extensive research available for Hyperoside (B192233) . Hyperoside is a well-documented flavonol glycoside with a wide range of observed in vitro activities.

Summary of In Vitro Effects of Hyperoside

For informational purposes, a brief overview of the in vitro effects attributed to Hyperoside is provided below. It is crucial to note that this information does not pertain to "this compound."

Anti-Inflammatory and Antioxidant Effects

Hyperoside has demonstrated significant anti-inflammatory and antioxidant properties in various in vitro models. Studies have shown its ability to:

-

Inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][2]

-

Suppress the activation of key inflammatory signaling pathways, including NF-κB and MAPK (ERK1/2).[1][2]

-

Reduce oxidative stress by scavenging free radicals and upregulating antioxidant enzymes.[3][4][5]

Anticancer Potential

In the context of oncology research, Hyperoside has been shown to:

-

Inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner.[6]

-

Induce apoptosis (programmed cell death) in cancer cells through the regulation of apoptotic proteins like caspases and Bax.[6]

-

Suppress cancer cell migration and invasion.[6]

Neuroprotective Properties

Several in vitro studies have highlighted the neuroprotective potential of Hyperoside, demonstrating its capacity to:

-

Protect neuronal cells from oxidative stress-induced damage.[4]

-

Inhibit apoptosis in neuronal cell lines.[4]

Experimental Methodologies for Hyperoside Evaluation

The in vitro effects of Hyperoside have been investigated using a variety of standard laboratory techniques, including:

-

Cell Viability and Cytotoxicity Assays: Methods such as the MTT assay are commonly used to assess the effect of Hyperoside on the viability and proliferation of different cell types, including cancer cells and normal cells.[7][8][9][10]

-

Enzyme-Linked Immunosorbent Assay (ELISA): This technique is employed to quantify the levels of cytokines and other proteins secreted by cells in response to treatment with Hyperoside.

-

Western Blotting: Used to analyze the expression levels of specific proteins within signaling pathways affected by Hyperoside.

-

Quantitative Real-Time PCR (qPCR): This method is utilized to measure changes in the gene expression of inflammatory mediators and other target molecules following Hyperoside treatment.

-

Radical Scavenging Assays: Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are used to evaluate the direct antioxidant capacity of Hyperoside.[11][12]

Signaling Pathways Modulated by Hyperoside

The following diagrams illustrate some of the key signaling pathways reported to be modulated by Hyperoside in vitro.

Caption: Hyperoside's anti-inflammatory mechanism.

Caption: Hyperoside's antioxidant pathway regulation.

Should further information on Hyperoside be of interest, a new search can be initiated to provide a more detailed technical guide on its in vitro effects. At present, no such guide can be generated for "this compound" due to the absence of available data.

References

- 1. Anti-Inflammatory Effects of Hyperoside in Human Endothelial Cells and in Mice | springermedicine.com [springermedicine.com]

- 2. Anti-inflammatory effects of hyperoside in human endothelial cells and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hyperoside Protected Against Oxidative Stress-Induced Liver Injury via the PHLPP2-AKT-GSK-3β Signaling Pathway In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential Implications of Hyperoside on Oxidative Stress-Induced Human Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hyperoside: A Review of Its Structure, Synthesis, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and in vitro cell-based evaluation of the anti-cancer activities of hispolon analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In-Vitro Evaluation of Antioxidant, Antiproliferative and Photo-Protective Activities of Benzimidazolehydrazone Derivatives [mdpi.com]

Preliminary Research on Hemiphroside A: A Summary of Available Information

Initial investigations into Hemiphroside A reveal a significant scarcity of in-depth scientific literature, precluding the creation of a comprehensive technical guide at this time. While the compound has been isolated and some basic properties have been described, detailed information regarding its mechanism of action, specific signaling pathways, and quantitative biological data remains largely unavailable in the public domain.

This compound is a naturally occurring phenylpropanoid glycoside that has been isolated from Hydrangea macrophylla and the root of Picrorhiza scrophulariiflora.[1][2] Its chemical identity has been established with the CAS number 165338-27-2 and the molecular formula C31H40O16.[3][4]

Biological Activity

The primary biological activity associated with this compound, based on the limited available research, is its antioxidant potential. One study highlighted its potent antioxidative effects, comparable to that of ascorbic acid.[1] This activity was determined by evaluating its scavenging effects on hydroxyl radicals and superoxide (B77818) anion radicals.[1] Beyond this general antioxidant activity, specific details on its broader pharmacological profile, including potential anti-inflammatory or anticancer effects, are not well-documented.[3]

Experimental Protocols

Information regarding detailed experimental protocols for this compound is sparse. The isolation and purification of this compound from Picrorhiza scrophulariiflora involved the use of column chromatographic techniques, with structural elucidation carried out using spectroscopic analysis.[1] However, specific parameters of these protocols, such as the type of chromatography, solvents used, and detailed spectroscopic data interpretation, are not readily accessible.

Quantitative Data

A significant challenge in compiling a technical guide on this compound is the absence of comprehensive quantitative data. While it is described as having "potent antioxidative effects," specific quantitative metrics such as IC50 values for radical scavenging or other bioassays are not provided in the available literature. Without such data, a thorough comparison and evaluation of its efficacy are not possible.

Signaling Pathways

Crucially, there is no information available in the current body of research that describes the signaling pathways modulated by this compound. Understanding these pathways is fundamental for elucidating its mechanism of action and for guiding further drug development efforts. The lack of this information prevents the creation of any diagrams illustrating its molecular interactions and effects within a cell.

Conclusion

References

Hemiphroside A: An Elusive Phytochemical Awaiting Discovery

Despite a comprehensive review of scientific literature, Hemiphroside A remains a compound of significant obscurity. While initial database entries suggest its origin from Hydrangea macrophylla and hint at potential antioxidative properties, a thorough investigation reveals a conspicuous absence of detailed research on its structure, biological activities, and mechanisms of action. This lack of available data precludes the creation of an in-depth technical guide as requested.

A meticulous search of chemical and biological databases and a review of phytochemical studies on Hydrangea macrophylla did not yield any substantive information on a compound specifically identified as this compound. The scientific community has extensively cataloged the chemical constituents of Hydrangea macrophylla, identifying numerous flavonoids, isocoumarins, and other phenolic compounds. However, detailed experimental protocols, quantitative data on biological effects, and elucidated signaling pathways for this compound are not present in the current body of scientific literature.

This situation suggests several possibilities:

-

A Novel or Rare Compound: this compound may be a very recently discovered or extremely rare natural product with research yet to be published or widely disseminated.

-

A Case of Mistaken Identity or Synonymity: The name "this compound" could be a non-standard or preliminary designation for a compound that is more commonly known by another name. It is also possible that it is a misnomer that has appeared in some databases without rigorous verification.

-

Limited Research Scope: Initial isolation and preliminary antioxidant screening may have been conducted, but further, more in-depth studies required to understand its biological significance have not been undertaken or published.

Potential Avenues for Future Research

Given the interest in the bioactive compounds of Hydrangea macrophylla, future research efforts could be directed towards the following:

-

Isolation and Structural Elucidation: A primary focus would be the targeted isolation of this compound from Hydrangea macrophylla using advanced chromatographic techniques. Subsequent structural elucidation using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry would be crucial to definitively identify the molecule.

-

Investigation of Biological Activities: Once a pure sample of this compound is obtained, a broad panel of in vitro and in vivo assays could be employed to investigate its potential therapeutic properties, including but not limited to:

-

Antioxidant Activity: Quantifying its ability to scavenge free radicals and protect cells from oxidative stress.

-

Anti-inflammatory Effects: Assessing its impact on key inflammatory mediators and signaling pathways.

-

Neuroprotective Potential: Evaluating its capacity to protect neuronal cells from damage in models of neurodegenerative diseases.

-

Anticancer Activity: Screening for cytotoxic effects against various cancer cell lines.

-

Alternative Focus: Bioactive Compounds of Hydrangea macrophylla

For researchers and drug development professionals interested in the therapeutic potential of Hydrangea macrophylla, a wealth of information is available on other well-characterized constituents. Compounds such as hydrangenol , phyllodulcin , and various flavonoids have been the subject of extensive research, with detailed information available on their biological activities and mechanisms of action. A comprehensive technical guide on these compounds could be readily compiled to meet the needs of the scientific community.

Methodological & Application

Application Notes and Protocols for the Extraction of Hemiphroside A from Scrophularia nodosa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemiphroside A, a phenylpropanoid glycoside found in plants of the Scrophularia genus, has garnered interest for its potential therapeutic properties. This document provides a detailed protocol for the extraction and purification of this compound from its plant source, Scrophularia nodosa (commonly known as figwort). The outlined procedures are based on established methodologies for the isolation of phenylpropanoid glycosides from this plant genus. Additionally, this guide summarizes the current understanding of the potential biological activities of this compound and related compounds, including their modulation of key cellular signaling pathways.

Introduction

This compound is a natural compound belonging to the phenylpropanoid glycoside family. These compounds are widely distributed in the plant kingdom and are known for a variety of biological activities, including antioxidant and anti-inflammatory effects. The primary plant source for this compound discussed in this protocol is Scrophularia nodosa. Accurate and efficient extraction and purification of this compound are critical for further pharmacological studies and potential drug development.

Extraction Protocol

This protocol details a representative method for the extraction of this compound from the aerial parts of Scrophularia nodosa.

Plant Material Preparation

-

Collection: Collect fresh aerial parts (leaves and stems) of Scrophularia nodosa.

-

Drying: Shade-dry the plant material at room temperature for 10-15 days or until brittle.

-

Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for extraction.

Solvent Extraction

A multi-step solvent extraction process is employed to isolate this compound.

Table 1: Solvent Extraction Parameters

| Parameter | Value |

| Plant Material to Solvent Ratio | 1:10 (w/v) |